molecular formula C24H38S2 B3046199 2,2'-Bithiophene, 4,4'-dioctyl- CAS No. 120762-66-5

2,2'-Bithiophene, 4,4'-dioctyl-

Cat. No.: B3046199
CAS No.: 120762-66-5
M. Wt: 390.7 g/mol
InChI Key: FFLOSNUNPKEWKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Conjugated Thiophene (B33073) Oligomers and Polymers in Organic Semiconductors

Conjugated thiophene oligomers and polymers are a critical class of organic semiconductors due to their excellent charge transport characteristics and environmental stability. electronicsandbooks.comresearchgate.net The π-conjugated system, formed by the overlapping p-orbitals of the thiophene rings, allows for the delocalization of electrons along the molecular backbone, which is essential for electrical conductivity. researchgate.net Compared to their polymeric counterparts, conjugated oligomers offer distinct advantages, including well-defined molecular structures, which leads to high purity and batch-to-batch reproducibility. This defined structure also facilitates the formation of highly ordered crystalline domains, which are beneficial for efficient charge carrier transport. electronicsandbooks.com

Thiophene-based materials are versatile and can be tailored for specific applications through chemical modification. researchgate.net They have been successfully incorporated into a range of electronic devices, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). mdpi.comontosight.ainih.gov The ability to functionalize the thiophene backbone allows for the fine-tuning of their electronic and optical properties, making them a highly adaptable platform for next-generation electronics. researchgate.netmdpi.com

Role of Alkyl-Substituted Bithiophenes, with a Focus on 2,2'-Bithiophene (B32781), 4,4'-dioctyl-, in Advanced Organic Electronic Material Design

The introduction of alkyl side chains onto the bithiophene core is a key strategy in the molecular engineering of organic semiconductors. These substitutions significantly influence the material's properties. One of the most important effects is the enhancement of solubility in common organic solvents. electronicsandbooks.com This improved solubility is crucial for solution-based processing techniques, such as spin-coating and printing, which lower the manufacturing cost of electronic devices.

The specific compound, 2,2'-Bithiophene, 4,4'-dioctyl-, is a prime example of this design approach. The two octyl chains attached to the 4 and 4' positions of the bithiophene unit render the molecule soluble, allowing it to be incorporated into polymers or used as a building block for larger, more complex structures. electronicsandbooks.com The length and position of these alkyl chains can also influence the intermolecular packing of the molecules in the solid state, which in turn affects the charge carrier mobility of the resulting material. For instance, polymers synthesized from 4,4'-dialkyl-2,2'-bithiophenes have demonstrated good stereoregularity, which is indicative of a well-ordered structure conducive to efficient charge transport. electronicsandbooks.com

While detailed research findings on 2,2'-Bithiophene, 4,4'-dioctyl- itself are specific, data on analogous compounds like 4,4'-dihexyl-2,2'-bithiophene (B1283762) show its utility as a donor material in organic solar cells, highlighting the potential of this class of compounds. biosynth.com The fundamental properties of 2,2'-Bithiophene, 4,4'-dioctyl- are summarized in the table below.

PropertyValue
Chemical Formula C24H38S2
Molecular Weight 390.698 g/mol
CAS Number 120762-66-5
XLogP3 11.1
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 15
Table 1: Physicochemical properties of 2,2'-Bithiophene, 4,4'-dioctyl-. Data sourced from lookchem.com.

Overview of Research Trajectories for 2,2'-Bithiophene, 4,4'-dioctyl- and Related Derivatives

Research involving 2,2'-bithiophene derivatives is multifaceted, aiming to create a new generation of organic electronic materials with enhanced performance and functionality. A significant research direction involves the synthesis of novel derivatives by introducing various functional groups to the bithiophene core to precisely control their electronic properties. nih.gov

One approach is the strategic fluorination of the bithiophene backbone. The introduction of fluorine atoms can lower the energy levels of the frontier molecular orbitals (HOMO and LUMO), which is beneficial for creating stable n-type (electron-transporting) and p-type (hole-transporting) semiconductors. researchgate.netacs.org Another strategy involves the incorporation of the bithiophene unit into more complex molecular architectures, such as extended viologens, which have shown potential in fluorescence-related applications. mdpi.com

Furthermore, researchers are exploring the synthesis of co-polymers and co-oligomers where alkyl-substituted bithiophenes are combined with other aromatic or heteroaromatic units. researchgate.netacs.org This approach allows for the creation of donor-acceptor systems within a single molecule, which can lead to materials with tailored optical band gaps and improved charge transfer characteristics, making them highly promising for use in organic photovoltaics and thin-film transistors. researchgate.netacs.org The development of new catalytic methods and synthetic routes continues to be a crucial enabler for the creation of these diverse and complex bithiophene-based materials. nih.gov

Properties

IUPAC Name

4-octyl-2-(4-octylthiophen-2-yl)thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38S2/c1-3-5-7-9-11-13-15-21-17-23(25-19-21)24-18-22(20-26-24)16-14-12-10-8-6-4-2/h17-20H,3-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFLOSNUNPKEWKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CSC(=C1)C2=CC(=CS2)CCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

120762-67-6
Details Compound: 2,2′-Bithiophene, 4,4′-dioctyl-, homopolymer
Record name 2,2′-Bithiophene, 4,4′-dioctyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120762-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID80470888
Record name 2,2'-Bithiophene, 4,4'-dioctyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120762-66-5
Record name 2,2'-Bithiophene, 4,4'-dioctyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,2 Bithiophene, 4,4 Dioctyl and Functionalized Analogues

Direct Synthesis of 2,2'-Bithiophene (B32781), 4,4'-dioctyl-

The direct synthesis of 2,2'-bithiophene, 4,4'-dioctyl- can be achieved through various coupling reactions. These methods typically involve the formation of a carbon-carbon bond between two thiophene (B33073) rings, each bearing a dioctyl substituent.

A common and effective method for the synthesis of bithiophene derivatives involves organometallic coupling reactions. One such approach utilizes n-butyllithium (n-BuLi) and copper(II) chloride (CuCl2). dtic.mil This method has been successfully employed for the polymerization of substituted thiophenes. For instance, the polymerization of 3-methyl-2,5-dibromothiophene has been achieved using n-BuLi/CuCl2. dtic.mil The reaction proceeds by treating the dibrominated thiophene with n-butyllithium to form a lithiated intermediate, which then undergoes a coupling reaction mediated by copper(II) chloride. dtic.mil This general strategy can be adapted for the synthesis of 2,2'-Bithiophene, 4,4'-dioctyl- by starting with an appropriately substituted 3-octylthiophene (B1296729) precursor. The use of tert-butyllithium (B1211817) has also been reported for mediating the cyclization of halobiaryls to form biphenylenes, a reaction that proceeds through aryne intermediates at low temperatures. ncku.edu.tw

Synthesis of Halogenated and Functionalized 2,2'-Bithiophene, 4,4'-dioctyl- Precursors

Halogenated and other functionalized bithiophene precursors are essential intermediates for building more complex molecular architectures through cross-coupling reactions.

Selective halogenation, particularly bromination, at specific positions of the bithiophene core is a key step in creating versatile building blocks. For example, 5,5'-dibromo-2,2'-bithiophene (B15582) is a crucial intermediate for Suzuki and Stille coupling reactions, which are widely used to form new carbon-carbon bonds. ossila.com A novel method for the bromination of thiophenes has been developed, highlighting the importance of this functionalization. ossila.com

Stannylation, the introduction of a trialkyltin group, is another important functionalization strategy. For instance, Stille-type homocoupling reactions using hexabutylditin in the presence of a palladium catalyst have been used to synthesize bithiophene derivatives. nih.gov This method involves the reaction of a brominated thiophene with hexabutylditin to form a stannylated intermediate, which then undergoes a palladium-catalyzed coupling. nih.gov An alternative approach involves a Stille coupling reaction of a brominated thiophene with a tributyltin-functionalized thiophene. nih.gov

The synthesis of 5,5′-dibromo-4,4′-dialkyl-2,2′-bithiophenes, such as the dihexyl analogue, provides a well-defined building block with bromine atoms at the 5 and 5' positions, making them ideal for further functionalization. ossila.com These intermediates offer excellent solubility due to the alkyl chains and allow for the synthesis of various oligomers and polymers. ossila.com The defined structure with alkyl groups at the 4 and 4' positions is particularly useful for controlling the conformation and film morphology of the resulting materials. ossila.com

Compound CAS Number Molecular Formula Molecular Weight Key Application
5,5'-Dibromo-2,2'-bithiophene4805-22-5C8H4Br2S2324.06 g/mol Building block for semiconducting polymers and small molecules. ossila.comnih.gov
5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiophene214493-03-5C20H28Br2S2492.37 g/mol Intermediate for synthesizing thiophene oligomers and polymers. ossila.com

Diversification of 2,2'-Bithiophene Derivatives through Advanced Synthetic Routes

Advanced synthetic methods enable the creation of a wide array of bithiophene derivatives with tailored properties.

A multifaceted strategy for synthesizing diverse 2,2'-bithiophene derivatives involves catalytic and high-pressure activated reactions. nih.gov These methods include various coupling reactions, such as Sonogashira coupling, and cycloaddition reactions. nih.govuniroma1.it For example, Sonogashira coupling has been utilized to introduce pyridyl rings onto a bithiophene core. uniroma1.it

Cycloaddition reactions, a class of pericyclic reactions, are powerful tools for constructing cyclic structures. libretexts.orglibretexts.org These reactions, such as the Diels-Alder [4+2] cycloaddition, involve the combination of two π-electron systems to form a new ring. libretexts.orglibretexts.org The stereochemistry of the resulting product can be reliably controlled. libretexts.orglibretexts.org While thermal [2+2] cycloadditions of two alkenes are generally not feasible, photochemical [2+2] cycloadditions can be achieved by irradiating the reactants with ultraviolet light. libretexts.org The feasibility of a cycloaddition reaction is governed by the symmetry of the frontier molecular orbitals (HOMO and LUMO) of the reacting species. youtube.comyoutube.com These advanced synthetic routes open up possibilities for creating novel bithiophene-containing materials with unique electronic and optical properties. nih.gov

Synthesis of Bithiophene-Based Dicarbaldehydes

The synthesis of bithiophene-based dicarbaldehydes is of significant interest as these compounds serve as key building blocks for arylene vinylene-based organic semiconductors. rsc.org However, their application has been somewhat restricted due to challenges in their synthesis. rsc.org

A versatile and efficient pathway to access these dicarbaldehydes starts from a common, readily prepared synthon. rsc.org The process begins with 3,3′,5,5′-tetrabromo-2,2′-bithiophene, which is converted in two high-yield steps into 2,2′-(3,3′-dibromo-[2,2′-bithiophene]-5,5′-diyl)bis(5,5-dimethyl-1,3-dioxane). rsc.org This key intermediate can then be transformed into a variety of bithiophene-based dicarbaldehydes. rsc.org

One common method for synthesizing 2,2′-bithiophene-5,5′-dicarbaldehyde involves the hexabutylditin-mediated homocoupling of 5-bromothiophene-2-carboxaldehyde. nih.gov This reaction is typically catalyzed by tetrakis(triphenylphosphine)palladium(0) in refluxing toluene. nih.gov

Table 1: Synthesis of 2,2′-Bithiophene-5,5′-dicarbaldehyde via Homocoupling

Starting Material Reagents Catalyst Solvent Temperature Yield Reference
5-Bromothiophene-2-carboxaldehyde Hexa-n-butylditin Pd(PPh3)4 Toluene 90 °C 70% nih.gov

Another approach utilizes a versatile synthon, 2,2′-(3,3′-dibromo-[2,2′-bithiophene]-5,5′-diyl)bis(5,5-dimethyl-1,3-dioxane), to produce various dicarbaldehyde derivatives. The transformation involves a lithium-bromine exchange followed by quenching with N,N-dimethylformamide (DMF) and subsequent deprotection. rsc.org

Table 2: Synthesis of Bithiophene Dicarbaldehydes from a Dibromo-Bithiophene Synthon

Product Reagents Conditions Yield Reference

Ring-Opening Reactions of Fused Thiophene Systems to Generate Bithiophene Derivatives

An unconventional yet effective method for generating functionalized bithiophene derivatives involves the ring-opening of fused thiophene systems. Dithieno[2,3-b:3',2'-d]thiophene (DTT), a type of fused oligothiophene, has been a subject of interest for this transformation. researchgate.net

Specifically, the ring-opening of 2,5-dioctyldithieno[2,3-b:3',2'-d]thiophene can be induced by organolithium reagents at low temperatures. researchgate.net The reaction with aryllithium reagents in tetrahydrofuran (B95107) (THF) leads to the cleavage of the central thiophene ring. researchgate.net Quenching this reaction with an electrophile like dry N,N-dimethylformamide (DMF) generates 2'-arylthio-4,4'-dioctyl-3,3'-bithiophene-2-carbaldehydes. researchgate.net The efficiency of this ring-opening reaction is influenced by the structure of the aryllithium reagent used. researchgate.net

The process is initiated by a metal-halogen exchange or deprotonation, followed by an intramolecular attack that cleaves a carbon-sulfur bond in the central fused ring. This creates a lithiated bithiophene intermediate which can then be trapped by an electrophile.

Table 3: Ring-Opening of 2,5-Dioctyldithieno[2,3-b:3',2'-d]thiophene with Aryllithium Reagents

Aryl Halide Lithiating Agent Product Structure (3,3'-bithiophene-2-carbaldehyde derivative) Yield Reference
4-Bromotoluene n-BuLi 2'-(p-Tolylthio)-4,4'-dioctyl- 83% researchgate.net
4-Bromoanisole n-BuLi 2'-(4-Methoxyphenylthio)-4,4'-dioctyl- 85% researchgate.net
1-Bromo-4-(tert-butyl)benzene n-BuLi 2'-(4-(tert-Butyl)phenylthio)-4,4'-dioctyl- 81% researchgate.net
4-Bromobiphenyl n-BuLi 2'-(Biphenyl-4-ylthio)-4,4'-dioctyl- 80% researchgate.net
2-Bromopyridine n-BuLi 2'-(Pyridin-2-ylthio)-4,4'-dioctyl- 65% researchgate.net
4-Bromo-N,N-dimethylaniline t-BuLi 2'-(4-(Dimethylamino)phenylthio)-4,4'-dioctyl- 76% researchgate.net
4-Bromobenzonitrile n-BuLi 2'-(4-Cyanophenylthio)-4,4'-dioctyl- 48% researchgate.net

This ring-opening strategy provides a unique route to synthesize asymmetrically substituted and highly functionalized bithiophene derivatives that may be difficult to access through traditional cross-coupling methods. researchgate.net

Polymerization Strategies and Advanced Conjugated Polymer Design

Homopolymerization of 2,2'-Bithiophene (B32781), 4,4'-dioctyl- and Related Monomers

Homopolymerization involves linking identical monomer units of 4,4'-dioctyl-2,2'-bithiophene to form a linear polymer chain. This approach is fundamental to producing poly(4,4'-dioctyl-2,2'-bithiophene), a material whose properties are derived directly from the electronic structure of the bithiophene backbone, modified by the solubilizing octyl side chains.

Oxidative polymerization is a common and straightforward method for synthesizing polythiophenes and their derivatives. This technique typically employs a chemical oxidant, such as iron(III) chloride (FeCl₃), to induce the coupling of monomer units. The polymerization of 4,4'-dialkyl-2,2'-bithiophenes via this method has been shown to yield soluble polymers that can be easily processed into thin films. electronicsandbooks.com

The reaction proceeds through the oxidation of the bithiophene monomer at the 5 and 5' positions, generating radical cations that subsequently couple to form a new C-C bond, extending the polymer chain. The presence of long alkyl side chains, like the dioctyl groups, is crucial for ensuring the solubility of the resulting polymer in common organic solvents like chloroform, which is a significant advantage for characterization and device fabrication. electronicsandbooks.com

Research on the oxidative polymerization of analogous 4,4'-bis(alkylsulfanyl)-2,2'-bithiophenes with FeCl₃ has successfully produced regioregular polymers. acs.org For instance, the polymerization of 4,4'-bis(octylsulfanyl)-2,2'-bithiophene resulted in a polymer with a weight-average molecular weight (Mw) of 70 kDa, yielding flexible and processable films. acs.org The choice of reaction conditions, including the oxidant-to-monomer ratio and the order of reagent addition, can significantly impact the molecular weight and yield of the final polymer. nih.gov

Table 1: Oxidative Polymerization of 4,4'-Disubstituted-2,2'-bithiophene Monomers

Monomer Oxidant Solvent Resulting Polymer Properties Reference
4,4'-bis(butylsulfanyl)-2,2'-bithiophene FeCl₃ Chloroform Mw = 8 kDa, Soluble acs.org
4,4'-bis(octylsulfanyl)-2,2'-bithiophene FeCl₃ Chloroform Mw = 70 kDa, Soluble, Film-forming acs.org

Electrochemical polymerization offers an alternative route to synthesize conjugated polymer films directly onto an electrode surface. In this method, a solution containing the monomer (e.g., 4,4'-dioctyl-2,2'-bithiophene) and a supporting electrolyte is subjected to an electrical potential. The monomer is oxidized at the anode, creating radical cations that couple and deposit onto the electrode as a thin, often highly ordered, polymer film.

Studies on the closely related 4,4'-dimethyl-2,2'-bithiophene have demonstrated the feasibility of this technique. The electrochemical process can produce highly crystalline polymer films, although controlling the morphology remains a key research challenge. One approach to influence the structure is to perform the polymerization in a liquid crystal medium, which can act as a template to guide polymer chain alignment. This method allows for the creation of polymer composites with a defined, helical structure.

The electrochemical polymerization of thiophene-based monomers can also be employed to create microporous polymer networks (MPNs). By using rigid, multi-functionalized thiophene (B33073) monomers, electrochemical deposition can generate MPN films with high surface areas and defined porosity, which is advantageous for sensor and catalysis applications. acs.org

Copolymerization Utilizing 2,2'-Bithiophene, 4,4'-dioctyl- as a Monomeric Unit

Copolymerization involves reacting two or more different monomers to create a polymer with alternating or random segments. This strategy is a cornerstone of modern polymer design, as it allows for the fine-tuning of the electronic band gap, charge carrier mobility, and other properties by combining the characteristics of different building blocks. The 4,4'-dioctyl-2,2'-bithiophene unit is a popular electron-rich (donor) monomer used in conjunction with various electron-deficient (acceptor) comonomers to produce high-performance donor-acceptor copolymers for organic electronics.

Organometallic polycondensation reactions, catalyzed by transition metals like nickel and palladium, are powerful tools for synthesizing well-defined conjugated copolymers. These methods rely on the precise coupling of functionalized monomers, enabling exceptional control over the polymer's structure and molecular weight.

Kumada Catalyst-Transfer Polycondensation (KCTP) represents a significant advancement in conjugated polymer synthesis. It is a chain-growth polymerization method that allows for the synthesis of polymers with controlled molecular weights, low polydispersity, and complex architectures like block copolymers. nih.govdntb.gov.ua The mechanism involves the "transfer" of the nickel catalyst along the growing polymer chain. For this to occur with a bithiophene monomer, it would first need to be functionalized, for example, into a di-Grignard reagent (e.g., from 5,5'-dibromo-4,4'-dioctyl-2,2'-bithiophene). This monomer is then polymerized using a Ni(II) catalyst, often with a phosphine (B1218219) ligand like dppe (1,2-bis(diphenylphosphino)ethane). KCTP has been successfully applied to create well-defined hyperbranched polymers from AB₂-type thiophene-containing monomers, showcasing its versatility in creating complex aromatic polymer structures. nih.gov

Deprotonative Cross-Coupling Polycondensation , more commonly referred to as Direct Arylation Polycondensation (DAP), is a more recent and highly efficient strategy. This palladium-catalyzed method avoids the need to pre-activate the C-H bonds of one monomer with organometallic reagents (like Grignard or organotin compounds). Instead, it directly couples a monomer with active C-H bonds (like 4,4'-dioctyl-2,2'-bithiophene at the 5,5' positions) with a di-halogenated comonomer. nih.gov This approach is more atom-economical and environmentally friendly than traditional cross-coupling reactions. DAP has been used to synthesize a variety of bithiophene-based alternating copolymers with high molecular weights and in high yields, demonstrating its power in creating materials for applications like polymer solar cells. rsc.orgresearchgate.net The choice of catalyst, solvent, and reaction time is critical to prevent side reactions and achieve well-defined polymer structures. acs.orgacs.org

Table 2: Comparison of Nickel- and Palladium-Catalyzed Deprotonative Polycondensation

Method Catalyst Monomer 1 Monomer 2 Key Advantage Reference
Kumada (KCTP) Ni(II) (e.g., Ni(dppe)Cl₂) Di-Grignard Bithiophene Self-condensing Chain-growth, controlled Mw nih.govnih.gov

Suzuki–Miyaura Coupling is one of the most widely used palladium-catalyzed reactions for C-C bond formation. In polymer chemistry, it typically involves the reaction of a di-boronic acid or ester comonomer with a di-halogenated comonomer. To incorporate 4,4'-dioctyl-2,2'-bithiophene, one could use its 5,5'-dibromo derivative and react it with an aromatic diboronic acid. This method is highly valued for its tolerance of a wide range of functional groups and its use of relatively non-toxic and stable boron reagents. nih.gov The synthesis of alternating copolymers containing substituted 2,2'-bithiophene units has been effectively demonstrated using Suzuki coupling, leading to materials with tailored electronic and photophysical properties.

Migita–Kosugi–Stille Couplings , commonly known as Stille coupling, involve the reaction of an organotin compound with an organic halide, catalyzed by palladium. For polymerization, this would translate to reacting a di-stannyl monomer (e.g., 5,5'-bis(trimethylstannyl)-4,4'-dioctyl-2,2'-bithiophene) with a di-halogenated comonomer. The Stille reaction is extremely versatile and robust, tolerating a vast array of functional groups. electronicsandbooks.comacs.org Its primary advantage lies in the stability of the organostannane reagents to air and moisture. This polycondensation technique has been instrumental in the development of a wide range of conjugated polymers for organic electronics. dntb.gov.ua

Organometallic Polycondensation Strategies.

Direct Arylation Polymerization (DArP) Protocols

Direct Arylation Polymerization (DArP) has emerged as a more sustainable and atom-economical alternative to traditional cross-coupling reactions like Suzuki or Stille polymerizations for synthesizing conjugated polymers. nii.ac.jpresearchgate.net This method avoids the need for pre-functionalized organometallic monomers, thereby reducing synthetic steps and the generation of metallic waste. nii.ac.jpresearchgate.net

In the context of 4,4'-dioctyl-2,2'-bithiophene, DArP has been successfully employed to create various alternating copolymers. nii.ac.jp For instance, the polycondensation of an alkylated bithiophene with dibromofluorene analogs using a simple phosphine-free catalytic system, such as Pd(OAc)₂, has yielded high molecular weight polymers in good yields within a short reaction time of 3 hours. nii.ac.jp However, a critical aspect of DArP is the potential for side reactions at unintended C-H bonds, which can lead to branched or cross-linked structures. nii.ac.jp Therefore, optimizing reaction conditions, particularly the reaction time, is crucial to prevent overreactions and obtain high-molecular-weight linear polymers. nii.ac.jprsc.org For monomers prone to such side reactions, a shorter reaction time is often preferable. rsc.org

Recent advancements have also led to the development of DArP protocols in more environmentally friendly media. An "in-water" DArP method using a water/p-cymene emulsion under aerobic conditions has been reported. nsf.gov This sustainable approach significantly reduces the amount of organic solvent required, achieving a 10-fold decrease in the E-factor (a measure of waste generated) compared to conventional DArP methods. nsf.gov This technique has been successfully applied to synthesize polymers like poly(9,9-dioctylfluorene-alt-bithiophene) with good molecular weights and minimal structural defects. nsf.gov

Design and Synthesis of Donor-Acceptor (D-A) Copolymers Incorporating Bithiophene Units

Donor-acceptor (D-A) copolymers, which consist of alternating electron-donating and electron-accepting units along the polymer backbone, are a significant class of materials for organic electronics. nih.gov The incorporation of 4,4'-dioctyl-2,2'-bithiophene as a donor unit allows for the fine-tuning of the polymer's electronic properties, such as the bandgap and frontier molecular orbital energy levels. rsc.orgnih.gov

A variety of D-A copolymers have been synthesized using 4,4'-dioctyl-2,2'-bithiophene. For example, copolymers with dithiophenylthienothiadiazole acceptor units have been prepared via Stille coupling, exhibiting fast electrochromic switching times. rsc.org The choice of the acceptor unit and the solubilizing alkyl chains on the bithiophene moiety significantly influences the resulting photophysical and electrochemical properties. rsc.org

In another example, 4,4'-dioctyl-2,2'-bithiophene has been copolymerized with acceptor units like benzo[1,2-b:4,5-c′]dithiophene-4,8-dione (BDTD), resulting in polymers with deep HOMO levels and broad absorption, which are beneficial for polymer solar cells. rsc.org Similarly, copolymers with bithiopheneimide-based acceptors have been investigated for their potential in organic photovoltaics, with theoretical studies suggesting that modifications to the donor unit can significantly enhance charge transfer properties. rsc.orgresearchgate.net

Fabrication of Block Copolymers and Oligomers with Defined Structures

Another strategy involves the use of dual initiators that can facilitate different types of polymerization. For example, a carboxylic acid-based alkoxyamine can act as an initiator for both living cationic polymerization and nitroxide-mediated polymerization (NMP), enabling the synthesis of well-defined block copolymers. rsc.org This method has been used to create block copolymers such as poly(isobutyl vinyl ether)-b-polystyrene with narrow dispersity. rsc.org

The fabrication of oligomers with precisely defined structures is also of significant interest. nih.gov Techniques like the Eglington coupling reaction have been used to synthesize cyclic oligomers of functionalized terphenyls, demonstrating the formation of large macrocycles. researchgate.net Such well-defined oligomers are valuable for understanding the intrinsic properties of the constituent units and for building up more complex supramolecular structures. The ability to create these precisely controlled block copolymers and oligomers opens up possibilities for fabricating advanced functional devices through directed self-assembly. mdpi.comnih.govumass.edu

Engineering of Supramolecular Polymer Architectures

Supramolecular chemistry offers powerful tools to construct complex and functional polymer architectures through non-covalent interactions. By engineering these interactions, it is possible to create materials with dynamic and responsive properties.

Synthesis of Conjugated Polyrotaxanes with Bithiophene Backbones

Polyrotaxanes are supramolecular structures in which linear polymer chains are threaded through macrocyclic molecules, with bulky end-groups preventing the macrocycles from dethreading. rsc.org When the backbone is a conjugated polymer, such as one derived from 4,4'-dioctyl-2,2'-bithiophene, the resulting polyrotaxane can exhibit unique optical and electronic properties due to the insulation of the conjugated chain by the macrocycles. researchgate.net

An example of such a system is a polyrotaxane with an alternating copolymer backbone of 2,2'-bithiophene and 9,9-dioctylfluorene, threaded through persilylated β-cyclodextrin (PS-βCD) macrocycles. researchgate.net The synthesis is typically achieved via a Suzuki coupling reaction in the presence of the macrocycle. researchgate.net The resulting polyrotaxane shows distinct optical properties compared to its non-rotaxane counterpart. For instance, the emission spectrum of the polyrotaxane can be sharper, indicating a more uniform environment for the conjugated backbone due to the shielding effect of the cyclodextrins. researchgate.net This encapsulation can also influence the solid-state morphology, potentially leading to more ordered supramolecular assemblies. researchgate.net

The dynamic nature of the macrocycles on the polymer chain, allowing for sliding and rotational motion, can be exploited in applications such as drug delivery and tissue engineering, where such mobility can facilitate interactions with biological targets. nih.govnih.gov

Supramolecular Organization and Morphological Control in 2,2 Bithiophene, 4,4 Dioctyl Based Materials

Fundamental Principles of Self-Assembly in Alkyl-Substituted Oligo- and Polythiophenes

The spontaneous formation of well-ordered, hierarchical structures from alkyl-substituted oligo- and polythiophenes is central to their use in organic electronics. This self-assembly is governed by a delicate balance of non-covalent interactions that ultimately define the material's morphology and electronic characteristics.

Elucidation of Intermolecular Interactions

The self-assembly of alkyl-substituted thiophenes, such as 2,2'-Bithiophene (B32781), 4,4'-dioctyl-, is primarily driven by a combination of π-stacking, van der Waals forces, and CH-π interactions.

π-stacking: This interaction, crucial for efficient charge transport, involves the face-to-face arrangement of the aromatic thiophene (B33073) rings. The close proximity of the stacked rings facilitates the overlap of π-orbitals, creating pathways for charge carriers to move between polymer chains. The effectiveness of π-stacking is highly dependent on the planarity of the thiophene backbone.

Van der Waals forces: The interdigitation of alkyl side chains, like the dioctyl groups in 4,4'-dioctyl-2,2'-bithiophene, is mediated by van der Waals forces. researchgate.net While individually weak, the collective effect of these forces along the polymer chains is significant, promoting the formation of lamellar structures where conjugated backbones are separated by insulating alkyl layers. The length of these side chains is a key determinant of the interlayer spacing.

Hydrogen Bonding: While not a primary interaction in simple alkyl-substituted thiophenes, the introduction of functional groups capable of hydrogen bonding can provide directional control over the self-assembly process, leading to more intricate and well-defined morphologies. researchgate.net

Influence of Molecular Architecture on Supramolecular Order and Packing

Effect of Alkyl Chain Length and Branching on Self-Organized Structures

The length and branching of alkyl side chains are critical for tuning the self-assembly of thiophene-based materials. For instance, in poly(3-alkylthiophene)s, the length of the alkyl side chain influences photophysical properties, morphology, and photoresponse. researchgate.net

Longer, linear alkyl chains generally promote more ordered lamellar structures due to enhanced van der Waals interactions. nih.govrsc.org This can lead to improved charge carrier mobility. rsc.org However, excessively long chains can also increase the insulating character of the material. In contrast, branched alkyl chains can disrupt the close packing of the polymer backbones, often resulting in reduced crystallinity and altered electronic properties. rsc.org

Alkyl Chain CharacteristicEffect on Supramolecular Structure
Increased Linear Chain Length More ordered lamellar structure, increased interchain spacing. nih.govrsc.org
Branched Chains Disrupted packing, reduced crystallinity. rsc.org

Impact of Polymer Polydispersity on Supramolecular Ordering

Polydispersity, the measure of the distribution of molecular weights in a polymer sample, significantly affects the ability of polythiophenes to form well-ordered structures. nih.govyoutube.com A low polydispersity index (PDI), indicating more uniform chain lengths, is generally preferred for achieving high crystallinity. nih.govyoutube.com

Polymers with a narrow molecular weight distribution pack more efficiently, leading to larger crystalline domains. nih.govyoutube.com Conversely, a high PDI can introduce defects and disorder into the solid-state packing, as shorter chains can disrupt the arrangement of longer ones. nih.govyoutube.com This can negatively impact charge transport. While polydispersity has a significant effect on monomer diffusion, its influence on the glass transition temperature and average segment dynamics is minimal. nih.govaps.org

Role of Conformation and Planarity of Bithiophene Units in Solid-State Packing

In the solid state, intermolecular forces can drive the bithiophene units into a more planar conformation to maximize π-stacking interactions. The 4,4'-dioctyl substituents can influence this planarity through steric effects. The balance between the steric hindrance of the side chains and the electronic drive for planarization determines the final conformation and packing arrangement.

Strategies for Control of Thin Film Morphology and Crystallinity

The processing of 2,2'-Bithiophene, 4,4'-dioctyl- based materials into thin films is a critical step that heavily influences their final morphology and electronic performance. rsc.orgumich.edu Several strategies are employed to control the crystallinity and orientation of the polymer chains within the film.

Solvent Selection and Processing: The choice of solvent in solution-based deposition techniques is crucial. High-boiling-point solvents can allow for slower drying, giving polymer chains more time to self-organize.

Thermal Annealing: Post-deposition heating of the film can improve crystallinity by providing the necessary thermal energy for polymer chains to rearrange into more ordered structures.

Solvent Vapor Annealing: Exposing the thin film to a saturated solvent vapor can also induce crystallization by plasticizing the film and allowing for chain rearrangement at lower temperatures. scielo.br

Deposition Technique: The method of deposition itself can influence film morphology. Techniques like drop casting offer little control over the film's structural organization. scielo.br In contrast, methods like zone casting and solution shearing can induce alignment of the polymer crystals. rsc.org

StrategyMechanismOutcome
Solvent Selection Controls drying rate and polymer chain mobility during film formation.Influences domain size and degree of crystallinity.
Thermal Annealing Provides thermal energy for polymer chain rearrangement.Increases crystallinity and can improve domain orientation.
Solvent Vapor Annealing Plasticizes the film, allowing for chain mobility at lower temperatures. scielo.brInduces crystallization and can lead to different polymorphs.
Directional Deposition Applies mechanical force to align polymer chains during deposition. rsc.orgCreates anisotropic films with preferential charge transport direction.

Substrate Temperature Effects on Film Formation and Crystallization

The temperature of the substrate during the deposition of an organic semiconductor thin film is a critical parameter that significantly influences the resulting film's morphology and crystalline structure. This control is exerted through the modulation of molecular mobility and the thermodynamics of the crystallization process on the surface.

Generally, depositing a film onto a cold substrate leads to rapid cooling of the arriving molecules, which can kinetically trap them in a disordered, amorphous state due to insufficient thermal energy to arrange into an ordered lattice. As the substrate temperature is increased, the adsorbed molecules possess greater surface mobility. This enhanced mobility allows them to diffuse across the surface, locate energetically favorable sites, and self-assemble into ordered crystalline domains.

Further increases in substrate temperature can lead to larger crystal grain sizes and improved long-range order. However, an optimal temperature range typically exists for each specific material. Exceeding this optimal temperature can sometimes be detrimental, potentially leading to dewetting of the film from the substrate or the formation of a less favorable crystalline polymorph. The precise effects of substrate temperature are a complex interplay between the deposition rate, the molecule's intrinsic properties (like its melting point and glass transition temperature), and its interaction with the substrate material. While these principles are broadly applicable to small-molecule semiconductors, specific research detailing the quantitative effects of substrate temperature on the film formation and crystallization of 2,2'-Bithiophene, 4,4'-dioctyl- is not extensively detailed in publicly available literature.

Optimization through Solvent Vapor Annealing (SVA) Techniques

Solvent vapor annealing (SVA) is a highly effective post-deposition technique used to enhance the crystallinity and optimize the morphology of organic semiconductor films. nih.govresearchgate.net This method involves exposing the thin film to a controlled atmosphere containing the vapor of a specific solvent. The solvent molecules penetrate the film, inducing swelling and increasing the mobility of the semiconductor molecules within the film. csic.es This enhanced mobility facilitates the reorganization of the molecules from a kinetically trapped, often disordered state into a more thermodynamically stable and well-ordered crystalline structure, which is crucial for efficient charge transport. nih.gov

The choice of solvent, annealing time, and vapor pressure are critical parameters that must be carefully controlled to achieve the desired morphology. rsc.org The process can significantly reduce defects and charge traps within the film, leading to improved device performance. csic.es

While specific SVA studies on 2,2'-Bithiophene, 4,4'-dioctyl- are limited, research on the closely related small molecule 2,7-dioctyl csic.esbenzothieno[3,2-b] csic.esbenzothiophene (B83047) (C8-BTBT-C8) provides significant insights into the benefits of this technique. A study on thin films of C8-BTBT-C8 blended with polystyrene demonstrated that SVA using acetonitrile (B52724) (CH3CN) vapor effectively reduces shallow traps within the semiconductor film. csic.es This reduction in trap density is a direct consequence of the molecular rearrangement and improved crystallinity induced by the solvent vapor.

The following table summarizes the findings of the study, illustrating the effect of SVA on the density of trap states in the organic semiconductor film. The trap density (Nt) is a measure of the defects that can immobilize charge carriers, and a lower value is desirable for high-performance transistors.

Table 1: Effect of Solvent Vapor Annealing on Trap Density in C8-BTBT-C8 Films

Film Treatment Shallow Trap Density (Nt1) Deep Trap Density (Nt2) Key Finding
Untreated (Pristine) High High Baseline measurement with significant charge traps.
Solvent Vapor Annealed (CH3CN) Significantly Reduced Unchanged or slightly increased SVA primarily removes shallow traps related to film morphology. csic.es
Iodine (I2) Doped Slightly Reduced Significantly Reduced Chemical doping is effective at passivating deep interfacial traps. csic.es

The research demonstrated that while SVA is highly effective at reducing shallow traps associated with the bulk film morphology, a combined approach of SVA and chemical doping can lead to a more comprehensive reduction of all trap states, resulting in devices with nearly ideal electrical characteristics, including higher and more stable charge carrier mobility. csic.es These findings underscore the power of SVA as a tool for morphological optimization in high-performance organic electronic devices based on thiophene-containing small molecules.

Structure Property Relationships in 2,2 Bithiophene, 4,4 Dioctyl Derived Organic Semiconductors

Correlation between Molecular Structure and Electronic Performance.

The electronic performance of organic semiconductors derived from 2,2'-bithiophene (B32781), 4,4'-dioctyl- is intricately linked to their molecular structure. Subtle modifications to the chemical architecture can lead to significant changes in the material's ability to transport charge, absorb light, and perform in electronic devices. This section explores the fundamental relationships between the molecular design of these materials and their resulting electronic properties.

Influence of Substituent Position and Nature (e.g., Alkyl, Alkoxy, Halogen, Electron-Withdrawing/Donating Groups).

Alkyl chains, such as the octyl groups in 4,4'-dioctyl-2,2'-bithiophene, are primarily introduced to enhance the solubility of the material, which is crucial for solution-based processing techniques. However, the length and branching of these alkyl chains also play a role in the solid-state packing of the molecules. For instance, linear alkyl chains tend to promote more ordered packing and higher crystallinity, which can lead to improved charge carrier mobility. In a study of thieno[2,3-b]thiophene-based small molecules, the compound with linear octyl side chains exhibited a hole mobility of 0.42 cm²/V·s, attributed to enhanced molecular packing and crystallinity rsc.org. The strategic placement of alkyl chains can also influence the planarity of the conjugated backbone, thereby affecting electronic delocalization.

Alkoxy groups, being electron-donating, tend to raise the HOMO energy level of the bithiophene system. This can be advantageous for tuning the energy levels for specific applications, such as matching the work function of electrodes in organic field-effect transistors (OFETs) or optimizing the open-circuit voltage in organic solar cells.

Halogenation, particularly fluorination, of the bithiophene backbone has been shown to be an effective strategy for lowering both the HOMO and LUMO energy levels. This is due to the high electronegativity of fluorine atoms. Lowering the HOMO level can improve the material's stability against oxidation in ambient conditions. Furthermore, fluorination can induce more planar backbone conformations and promote closer intermolecular packing, which can enhance charge transport. For example, backbone fluorination in poly(3-ethylhexyl-4-fluorothiophene) (F-P3EHT) leads to a more extended, rod-like single-chain conformation and highly ordered interchain packing in aggregates nih.gov.

Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, significantly lower the LUMO energy level, which is beneficial for developing n-type organic semiconductors. In a study on benzothiazole (B30560) derivatives, the substitution of an electron-withdrawing -NO₂ group was found to lower both HOMO and LUMO energy levels, thereby reducing the energy gap and potentially improving charge transport properties nih.gov. Conversely, electron-donating groups (EDGs) like methyl (-CH₃) can raise the HOMO level. The strategic placement of EDGs and EWGs allows for precise tuning of the material's electronic properties and charge transport characteristics. The substitution of a -NO₂ group at a specific position on a furan (B31954) moiety in one compound was suggested to encourage electron injection, while a -CH₃ group was found to enhance hole injection capability nih.gov.

The position of the substituent is also crucial. For instance, substitution at the 3,3'-positions of the bithiophene core can induce steric hindrance, leading to a more twisted backbone and reduced effective conjugation. In contrast, substitution at the 4,4'- or 5,5'-positions generally has a less disruptive effect on the planarity of the molecule. A study on benzodithiophene-based polymers showed that changing the substitution position of a benzothiophene (B83047) ring had a significant effect on the intramolecular π-π stacking distance and charge transport properties rsc.org.

Table 1: Influence of Substituent Nature on Electronic Properties of Thiophene-Based Semiconductors
Substituent TypeGeneral Effect on Energy LevelsImpact on Molecular StructureEffect on Charge TransportReference Example
Linear Alkyl (e.g., octyl)Minimal direct effect on HOMO/LUMOEnhances solubility and promotes ordered packingCan increase mobility through improved crystallinityThieno[2,3-b]thiophene with linear octyl chains showed a hole mobility of 0.42 cm²/V·s rsc.org.
Fluorine (Halogen)Lowers both HOMO and LUMO levelsPromotes backbone planarity and close packingCan enhance mobility and improve air stabilityBackbone fluorination of F-P3EHT leads to a more extended, rod-like conformation and ordered packing nih.gov.
Electron-Donating (e.g., -CH₃)Raises HOMO levelCan influence molecular packing through steric effectsCan enhance hole injectionIn benzothiazole derivatives, -CH₃ groups were found to potentially top up the hole injection aptitude nih.gov.
Electron-Withdrawing (e.g., -NO₂)Lowers LUMO levelCan influence intermolecular interactionsCan enhance electron injection and promote n-type behaviorSubstitution of -NO₂ in a benzothiazole derivative was suggested to encourage the development of electron injection nih.gov.

Impact of Conjugation Length and Planarity of the Bithiophene Backbone.

The extent of π-electron delocalization along the conjugated backbone of a bithiophene-derived semiconductor is a primary factor governing its electronic and optical properties. This delocalization is directly influenced by the conjugation length and the planarity of the molecular structure.

Increasing the conjugation length, for example, by moving from a bithiophene to a terthiophene or a longer oligothiophene, generally leads to a smaller HOMO-LUMO gap. This is because the π and π* molecular orbitals become more delocalized, resulting in a stabilization of the LUMO and a destabilization of the HOMO. This narrowing of the energy gap is observable as a red-shift in the material's absorption spectrum. In a study of poly(3,3''-dioctyl-2,2':5',2''-terthiophene), it was shown that the polymer band gap steadily decreases with growing molecular weight, which corresponds to an increase in the effective conjugation length nih.gov.

The planarity of the bithiophene backbone is crucial for maximizing the overlap of p-orbitals between adjacent thiophene (B33073) rings, which is essential for efficient charge transport. Any significant deviation from planarity, such as twisting of the inter-ring bond, disrupts the π-conjugation, effectively shortening the conjugation length and localizing the charge carriers. This can lead to a decrease in charge carrier mobility. Steric hindrance between substituents on adjacent rings is a common cause of backbone twisting. However, intramolecular non-covalent interactions, such as S-S interactions, can help to enforce a more planar conformation. Theoretical calculations have shown that in some thioalkyl-substituted bithiophenes, the dihedral angle between the two central thiophene cores is almost zero, indicating a near-coplanar configuration that may be due to strong intramolecular S(thiophene)---S(alkyl) interactions ntu.edu.tw. While it is generally assumed that greater coplanarity leads to enhanced conjugation, some studies have shown that in certain fused heterocycle-based polymers, induced planarity can distort the thiophene rings, leading to a new, truncated conjugation pathway rsc.org.

In polymers derived from 4,4'-dioctyl-2,2'-bithiophene, the planarity of the backbone can be influenced by the regioregularity of the polymer chain. A head-to-tail (HT) coupling of the monomer units generally results in a more planar and extended polymer chain compared to head-to-head (HH) or tail-to-tail (TT) couplings, which can introduce steric clashes and force the backbone to twist. Studies on polythiophenes have demonstrated that polymers with HT couplings have more planar structures, both in solution and in the solid state, compared to their HH-coupled counterparts researchgate.net.

Table 2: Impact of Conjugation Length and Planarity on Electronic Properties
ParameterEffect on Electronic StructureImpact on Optical PropertiesConsequence for Charge TransportIllustrative Finding
Increasing Conjugation LengthDecreases HOMO-LUMO gapRed-shift in absorption spectrumCan increase intrachain charge mobilityThe band gap of poly(3,3''-dioctyl-2,2':5',2''-terthiophene) decreases with increasing molecular weight nih.gov.
High Backbone PlanarityMaximizes p-orbital overlap, enhancing delocalizationSharper, more defined absorption peaksFacilitates efficient intrachain charge transportPolymers with HT couplings exhibit more planar structures than those with HH couplings researchgate.net.
Backbone Twisting (Non-planarity)Disrupts π-conjugation, localizes electronic statesBlue-shift in absorption, broader peaksReduces charge carrier mobilitySteric effects between side groups can cause distortions from planarity in polythiophene systems acs.orgnih.gov.

Interplay of Supramolecular Assembly and Charge Transport Efficiency.

Relationship between Molecular Packing Density and Charge Carrier Mobility.

The efficiency of charge transport in an organic semiconductor is highly dependent on the proximity and relative orientation of adjacent molecules. Charge carriers typically "hop" between neighboring molecules, and the rate of this hopping is exponentially dependent on the intermolecular distance. Therefore, a higher molecular packing density, which implies shorter distances between molecules, generally leads to better electronic coupling and higher charge carrier mobility.

The alkyl side chains, while essential for solubility, can also create insulating regions that separate the conjugated backbones, potentially impeding the intermolecular hopping of charges stanford.edu. The length and structure of these side chains are therefore critical. Shorter or more compact side chains can allow for closer packing of the bithiophene backbones, enhancing π-π stacking and facilitating charge transport. The way molecules pack against each other is crucial for charge transport, as charges must hop between molecules to travel through a film stanford.edu.

In crystalline domains, molecules adopt a well-ordered arrangement, often with significant π-π stacking. The distance between these stacked backbones is a key parameter for charge transport. For instance, in some benzodithiophene-based polymers, a smaller π-π stacking distance of 3.67 Å was achieved by altering the substituent position, which correlated with higher and more balanced charge mobilities rsc.org. This tighter packing enhances the electronic overlap between adjacent molecules, creating more efficient pathways for charge carriers.

The formation of charge-transfer complexes between electron-donating and electron-accepting molecules can also lead to dense packing and favorable charge transport pathways nih.gov. The directional nature of these interactions can guide the supramolecular assembly into well-defined structures that are beneficial for electronic performance.

Table 3: Correlation between Molecular Packing and Charge Carrier Mobility
Packing CharacteristicDescriptionEffect on Electronic CouplingImpact on MobilitySupporting Research
High Packing DensityMolecules are closely spaced in the solid state.Increases intermolecular electronic overlap.Generally leads to higher mobility.Close packing is critical for efficient charge hopping between molecules stanford.edu.
Short π-π Stacking DistanceReduced distance between parallel-stacked conjugated backbones.Strongly enhances electronic coupling along the stacking direction.Significantly increases mobility.A smaller π-π stacking distance (3.67 Å) in a polymer led to higher charge mobilities rsc.org.
Side Chain InterdigitationAlkyl chains from adjacent molecules interlock.Can bring conjugated backbones closer together.Can improve mobility by reducing the insulating effect of side chains.The packing of side chains influences the separation of conjugated backbones stanford.edu.

Role of Crystallinity and Film Orientation in Electronic Performance.

The degree of crystallinity and the orientation of the crystalline domains within a thin film of a bithiophene-based semiconductor are paramount to its electronic performance. Highly crystalline films, where molecules are arranged in a regular, long-range order, generally exhibit higher charge carrier mobilities than their amorphous counterparts. This is because the ordered packing in crystalline regions minimizes structural defects and energetic traps that can hinder charge transport.

The orientation of the polymer chains or small molecules relative to the substrate and the electrodes is also critically important. For use in devices like OFETs, where charge transport occurs in the plane of the film, it is desirable to have the molecules oriented in a way that maximizes in-plane charge transport. For many polythiophenes, an "edge-on" orientation, where the conjugated backbones are stacked perpendicular to the substrate, is favorable. This arrangement allows for efficient charge transport between the source and drain electrodes through the π-π stacking direction. In contrast, a "face-on" orientation, where the backbones are parallel to the substrate, is often preferred for organic solar cells, as it facilitates charge transport perpendicular to the film plane, towards the electrodes.

The method of film deposition and subsequent processing steps, such as thermal annealing, can significantly influence both the crystallinity and the orientation of the molecules. For example, techniques like solution-shearing can produce highly aligned crystalline films with enhanced mobility nih.govnih.gov. A study on regioregular poly(3-hexylthiophene) (RR-P3HT) demonstrated that films prepared by a unidirectional floating-film transfer method (UFTM) had superior molecular orientation and crystallinity, leading to a mobility over 100 times higher than that of spin-coated films mdpi.com. This highlights the dominant role of molecular orientation in controlling charge transport mdpi.comresearchgate.net.

The combination of high crystallinity and optimal film orientation creates a network of well-connected crystalline grains, which is essential for achieving high electronic performance. The electrical properties of organic semiconductors are influenced by both the chemical structure and the morphology of the film nih.govnih.gov.

Table 4: Influence of Crystallinity and Film Orientation on Performance
ParameterDescriptionImpact on Charge TransportEffect on Device PerformanceExample
High CrystallinityHigh degree of long-range molecular order.Reduces charge trapping at defects, provides efficient transport pathways.Generally leads to higher mobility and better device performance.Enhanced crystallinity in RR-P3HT films led to an increase in field-effect mobility mdpi.com.
"Edge-on" OrientationConjugated backbones are perpendicular to the substrate.Facilitates efficient in-plane charge transport via π-π stacking.Desirable for high-mobility OFETs.Increased number of crystals with side chains normal to the substrate can reduce insulating grain boundaries in the plane of charge transport stanford.edu.
"Face-on" OrientationConjugated backbones are parallel to the substrate.Promotes charge transport perpendicular to the film.Often preferred for organic solar cells and vertical transport devices.The orientation of molecules is a key factor in device performance mdpi.com.

Influence of Polymerization Regioregularity and Polydispersity on Material Properties.

For polymeric semiconductors derived from monomers like 4,4'-dioctyl-2,2'-bithiophene, the regularity of the polymer chain structure (regioregularity) and the distribution of molecular weights (polydispersity) are crucial parameters that significantly impact the material's properties and device performance.

Regioregularity refers to the consistency of the orientation of the monomer units within the polymer chain. For an asymmetric monomer, different coupling possibilities exist, such as head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT). A high degree of regioregularity, typically a high percentage of HT couplings, allows the polymer chains to adopt a more planar conformation and pack more efficiently in the solid state. This leads to higher crystallinity, enhanced intermolecular interactions, and consequently, improved charge carrier mobility. Regiorandom polymers, with a mix of different couplings, tend to have more twisted backbones, which disrupts π-conjugation and hinders close packing, resulting in lower mobility stanford.edu. Classical molecular dynamics simulations have shown that a head-to-tail/head-to-tail regularity can form a well-ordered crystalline phase of planar chains, allowing for fast charge transport acs.orgnih.govresearchgate.net. In contrast, HH-TT regularity can be more prominent in causing distortions from planarity due to the proximity of side groups acs.orgnih.gov.

Polydispersity, or the polydispersity index (PDI), is a measure of the distribution of molecular weights in a given polymer sample. A PDI of 1.0 indicates that all polymer chains have the same length (monodisperse), while higher values indicate a broader distribution of chain lengths. The polydispersity can affect the material's processability, film morphology, and electronic properties. A narrow PDI is generally desirable, as it can lead to more uniform and well-ordered films. Low molecular weight fractions can act as defects or disrupt the crystalline packing of longer chains, while very high molecular weight fractions can increase solution viscosity and make processing difficult. Studies have identified polydispersity as a major parameter that determines the crystallinity of poly(3-hexylthiophene) within a certain molecular weight range .

The molecular weight itself also has a profound impact on material properties. Generally, higher molecular weight polymers exhibit better film-forming properties and can bridge crystalline domains more effectively, leading to improved charge transport. For poly(3,3''-dioctyl-2,2':5',2''-terthiophene), a fourfold increase in the degree of polymerization resulted in an increase in charge carrier mobility by more than three orders of magnitude nih.gov. This is attributed to the increased connectivity between ordered regions in the polymer film.

Table 5: Effects of Regioregularity and Polydispersity on Polymer Properties
ParameterDescriptionImpact on MorphologyEffect on Electronic PropertiesKey Finding
High Regioregularity (e.g., >95% HT)Consistent head-to-tail coupling of monomer units.Promotes planar backbone, efficient packing, and high crystallinity.Increases effective conjugation and charge carrier mobility.Regioregular poly(3-hexylthiophene) has a planar conformation with efficient packing and several orders of magnitude higher mobility than the regiorandom version stanford.edu.
Low Regioregularity (Regiorandom)Random mix of HT, HH, and TT couplings.Leads to twisted chains, poor packing, and low crystallinity.Reduces conjugation and mobility.Regiorandom poly(3-hexylthiophene) has a twisted chain conformation and poor packing stanford.edu.
Low Polydispersity (Narrow PDI)Polymer chains have similar lengths.Can lead to more uniform and well-ordered films.Generally beneficial for achieving high and consistent performance.Polydispersity is a major parameter determining crystallinity in P3HT .
High Polydispersity (Broad PDI)Wide distribution of polymer chain lengths.Can lead to less ordered films with more defects.Can be detrimental to charge transport.Truly monodisperse or entirely defect-free samples are needed to separate the effects of regioregularity and polydispersity .

Engineering Side Chains for Solubility, Processability, and Electronic Properties

The introduction of flexible alkyl side chains, such as octyl groups, onto the conjugated backbone of organic semiconductors is a crucial strategy for tuning their material properties. In the case of 2,2'-Bithiophene, 4,4'-dioctyl-, the two octyl chains play a multifaceted role in determining the compound's performance in electronic devices by influencing its solubility, processability, and electronic characteristics.

Solubility and Processability:

One of the primary functions of alkyl side chains is to enhance the solubility of the conjugated core in common organic solvents. The unsubstituted 2,2'-bithiophene is a solid with limited solubility, which makes it difficult to process into the thin films required for electronic devices using solution-based techniques. The presence of the two octyl chains in 2,2'-Bithiophene, 4,4'-dioctyl- significantly improves its solubility. This enhanced solubility is critical for enabling cost-effective and large-area fabrication methods such as spin-coating, inkjet printing, and roll-to-roll processing.

The length and branching of the alkyl chains are key determinants of solubility. Longer and branched alkyl chains generally lead to higher solubility. The linear octyl chains in 2,2'-Bithiophene, 4,4'-dioctyl- provide a good balance, offering sufficient solubility for solution processing while still allowing for the intermolecular interactions necessary for efficient charge transport.

Illustrative Solubility Data for Dialkyl-Substituted Bithiophenes

Compound Side Chain Solubility in Toluene (mg/mL) Solubility in Chloroform (mg/mL)
2,2'-Bithiophene, 4,4'-dibutyl- n-Butyl ~5 ~10
2,2'-Bithiophene, 4,4'-dioctyl- n-Octyl >20 >30
2,2'-Bithiophene, 4,4'-didodecyl- n-Dodecyl >50 >60

Note: The data presented in this table is illustrative and based on general trends observed for similar compounds, as specific experimental data for 2,2'-Bithiophene, 4,4'-dioctyl- was not available in the searched literature.

Electronic Properties:

The electronic properties of 2,2'-Bithiophene, 4,4'-dioctyl- are intricately linked to the molecular packing in the solid state, which is heavily influenced by the octyl side chains. These side chains affect the intermolecular distance and the relative orientation of the bithiophene cores, which in turn dictates the efficiency of charge hopping between adjacent molecules.

The arrangement of the octyl chains can either facilitate or hinder the close packing of the conjugated backbones. An ordered, co-planar arrangement of the bithiophene units is generally desirable for maximizing the overlap of π-orbitals and achieving high charge carrier mobility. The flexibility of the octyl chains allows for a degree of self-organization during film formation, potentially leading to crystalline domains with favorable packing motifs.

Furthermore, the electron-donating nature of the alkyl chains can influence the frontier molecular orbital energy levels (HOMO and LUMO) of the bithiophene core. The inductive effect of the octyl groups can raise the HOMO level, which can be beneficial for matching the energy levels of other materials in a device, such as the electrodes in an organic field-effect transistor (OFET).

Impact of Side-Chain Length on Electronic Properties of 4,4'-Dialkyl-2,2'-bithiophenes

Side Chain Length Typical HOMO Level (eV) Typical LUMO Level (eV) Typical Hole Mobility (cm²/Vs)
Butyl (C4) -5.3 -2.1 10⁻⁴ - 10⁻³
Octyl (C8) -5.2 -2.0 10⁻³ - 10⁻²
Dodecyl (C12) -5.1 -1.9 10⁻³ - 10⁻²

Note: This table provides typical values for analogous compounds to illustrate the general trends. Specific experimental data for 2,2'-Bithiophene, 4,4'-dioctyl- was not available in the searched literature.

Advanced Applications in Organic Electronic Devices Material Science Perspective

Organic Field-Effect Transistors (OFETs)

Polymers derived from 4,4'-dioctyl-2,2'-bithiophene and its analogues are key candidates for the active layer in OFETs, the fundamental switching elements in organic electronics. The performance of these devices is highly dependent on the charge carrier mobility and operational stability of the semiconductor material.

Design of Active Layer Materials for Enhanced Charge Carrier Mobility and Stability

The molecular design of polymers incorporating the 4,4'-dioctyl-2,2'-bithiophene unit is central to achieving high charge carrier mobility and stability. The dioctyl side chains enhance the solubility of the resulting polymers, allowing for solution-based processing techniques like spin coating to form the active layer. mdpi.com Furthermore, these alkyl chains influence the molecular packing and ordering of the polymer chains in the solid state, which is crucial for efficient intermolecular charge hopping.

Research has focused on creating donor-acceptor (D-A) type copolymers, where the electron-rich bithiophene unit is paired with an electron-accepting moiety. This strategy allows for tuning of the polymer's frontier molecular orbital (HOMO/LUMO) energy levels. mdpi.com A lower HOMO energy level can improve the material's stability against oxidation in ambient air. mdpi.com

For instance, copolymers of bithiophene and diketopyrrolopyrrole (DPP) have been developed. In a study on related DPP-based polymers containing a bithiophene unit, the introduction of the bithiophene affected the material's energy levels and solubility. The resulting polymer, PTTDPP-BT, exhibited good solubility and a hole mobility of up to 0.068 cm² V⁻¹ s⁻¹ when used in an OFET. nih.gov The performance of such devices is often enhanced by thermal annealing, which improves the crystallinity and morphology of the polymer film.

Polymer SystemDevice ConfigurationAchieved Mobility (cm² V⁻¹ s⁻¹)Annealing Temp. (°C)
PTTDPP-BTBottom-Gate, Top-Contact0.068250
PTTDPP-BSeBottom-Gate, Top-Contact0.029200

This table presents data for polymers containing a bithiophene unit, demonstrating the impact of copolymerization on OFET performance. nih.gov

Organic Photovoltaic Cells (OPVs) / Organic Solar Cells (OSCs)

In the field of solar energy, polymers derived from 4,4'-dioctyl-2,2'-bithiophene are utilized as electron donor materials in the photoactive layer of OPVs.

Development of Donor Materials for Bulk Heterojunction Solar Cells

The bulk heterojunction (BHJ) is the most common device architecture for OPVs, where an electron donor and an electron acceptor material are blended together. Polymers containing the bithiophene moiety act as the donor, responsible for absorbing sunlight and donating electrons. The incorporation of electron-rich thiophene (B33073) units into copolymers can improve hole mobility and broaden the absorption spectrum. nycu.edu.tw

Photovoltaic SystemAcceptorPower Conversion Efficiency (PCE) (%)
PCPDTBT / P1 / PC₇₁BM (Ternary Blend)PC₇₁BM2.5
P1 / PC₇₁BM (Binary Blend)PC₇₁BM2.0
PCPDTBT / PC₇₁BM (Binary Blend)PC₇₁BM1.4

This table shows the performance of solar cells using copolymers (P1, PCPDTBT) that contain bridged bithiophene units, highlighting the effectiveness of ternary blend strategies. nycu.edu.tw

Engineering of Narrow-Band Gap Small Molecules for Photovoltaic Applications

While much focus is on polymers, thiophene-based conjugated oligomers also hold significant promise for OPVs. rsc.org These smaller, well-defined molecules can offer advantages in synthetic reproducibility and purification. The 4,4'-dioctyl-2,2'-bithiophene unit can be incorporated into larger, engineered small molecules with a donor-acceptor-donor (D-A-D) architecture.

By combining bithiophene units with stronger electron-accepting cores, it is possible to create materials with narrow optical band gaps, allowing for the absorption of a broader range of the solar spectrum. For example, a study on various bridged bithiophene-based polymers showed that changing the acceptor unit from benzothiadiazole to the stronger thienopyrazine lowered the optical band gap from 1.6 eV to 1.2 eV. nycu.edu.tw However, this must be carefully balanced, as an excessively low LUMO level in the donor material can hinder efficient electron transfer to the acceptor, negatively impacting device efficiency. nycu.edu.tw

Organic Light-Emitting Diodes (OLEDs)

Thiophene-based materials, including those derived from 4,4'-dioctyl-2,2'-bithiophene, are explored for use as the emissive layer in OLEDs. Thiophene-based oligomers are particularly noted for their potential in this area. researchgate.net By modifying the molecular structure, for instance by creating branched rather than linear oligomers, the electroluminescence (EL) efficiency can be significantly improved. This is attributed to changes in the supramolecular structure and molecular conformation, which help to reduce non-radiative decay pathways. researchgate.net In one study, a branched thiophene oligomer demonstrated a turn-on voltage of 3 V and achieved a maximum luminance of 1250 cd/m². researchgate.net

Emerging Applications of Bithiophene-Based Conductive Polymers

The versatility of the bithiophene unit extends to emerging applications beyond the primary organic electronic devices. One such area is in organic electrochemical transistors (OECTs), which are highly sensitive sensors and can function as transducers for biological signals. Recently, n-type polymers based on a fused bithiophene imide dimer were developed for OECTs, achieving a remarkable electron mobility of up to ≈10⁻² cm² V⁻¹ s⁻¹ and high volumetric capacitance. nih.gov This development helps to address the lag in performance of n-type OECT materials compared to their p-type counterparts and opens new possibilities for low-power bioelectronic applications. nih.gov

Another novel application is in molecular actuators. Polymers designed with a calix mdpi.comarene hinge and conducting quaterthiophene rods (formed from two bithiophene units) can create an accordion-like molecular structure. ubc.ca This structure is believed to undergo reversible conformational changes (actuation) through the π-stacking of the thiophene units upon electrochemical oxidation. ubc.ca

Flexible Electronics

The molecular structure of 4,4'-dioctyl-2,2'-bithiophene, featuring a conjugated bithiophene core and flexible dioctyl side chains, makes it a promising material for applications in flexible electronics. The π-conjugated system of the bithiophene unit provides the necessary electronic properties for charge transport, a fundamental requirement for semiconductor devices. The long alkyl chains enhance solubility in organic solvents, which is crucial for solution-based processing techniques like spin-coating and printing, methods that are highly compatible with the fabrication of flexible electronic devices on various substrates.

While comprehensive studies focusing solely on 4,4'-dioctyl-2,2'-bithiophene in flexible devices are limited, its structural motif is a key component in more complex molecules designed for high-performance organic electronics. For instance, the dioctyl-bithiophene unit is incorporated into larger conjugated systems for use in organic photovoltaics (OPVs). In one such complex non-fullerene acceptor, the bithiophene unit helps to extend the conjugation length of the molecule, which can lead to a redshift in the absorption spectrum and an improved power conversion efficiency. The introduction of the bithiophene unit has been shown to redshift the UV absorption maximum by nearly 50 nm compared to similar molecules without it, indicating its significant role in tuning the electronic properties of the material.

The performance of organic electronic devices is highly dependent on the molecular packing and morphology of the active layer. The dioctyl chains in 4,4'-dioctyl-2,2'-bithiophene play a critical role in influencing these characteristics. They can promote self-assembly and ordering of the molecules, which is beneficial for charge transport. Furthermore, the flexibility imparted by the alkyl chains can help the material withstand the mechanical stress inherent in flexible and stretchable applications.

The table below summarizes the key properties of a related bithiophene-based dye used in a dye-sensitized solar cell (DSSC), illustrating the potential of such compounds in energy conversion devices.

ParameterValue
Short-Circuit Current Density (Jsc)17.21 mA cm-2
Open-Circuit Voltage (Voc)0.78 V
Fill Factor (FF)0.71
Power Conversion Efficiency (η)9.47%

Performance of an optimized SBT-6 dye-sensitized solar cell under 1 sun illumination. This data is for a related, more complex bithiophene-based sensitizer (B1316253) and is presented to illustrate the potential of the bithiophene core in electronic applications.

Chemical Sensors

The 2,2'-bithiophene (B32781) core is a versatile building block for the development of chemical sensors due to its rich electronic and photophysical properties. When functionalized, such as with dioctyl chains in 4,4'-dioctyl-2,2'-bithiophene, these properties can be tailored for specific sensing applications. The electron-rich nature of the thiophene rings makes the bithiophene unit sensitive to its local environment, and changes in this environment upon interaction with an analyte can be transduced into a measurable signal, such as a change in fluorescence or an electrical response.

One significant area of application for bithiophene-based molecules is in fluorescence-based sensors. For example, 2,2'-bithiophene has been successfully used as a sensor tag in ligand-protein binding assays. nih.gov In this application, the bithiophene moiety is incorporated into a ligand molecule. Upon binding of the ligand to its target protein, the fluorescence of the protein can be quenched through Förster Resonance Energy Transfer (FRET) to the bithiophene tag, providing a clear signal of the binding event. nih.gov The dioctyl chains in 4,4'-dioctyl-2,2'-bithiophene would enhance the hydrophobicity of such a sensor molecule, potentially influencing its interaction with biological targets and its solubility in relevant media.

Bithiophene derivatives have also been investigated for the detection of latent fingerprints, which is a form of chemical sensing that relies on interactions with the chemical residues in the fingerprint. nih.gov Certain bithiophene-based compounds exhibit aggregation-induced emission (AIE), where the molecules are non-emissive when dissolved but become highly fluorescent upon aggregation. nih.gov This property is advantageous for fingerprint detection as the molecules can aggregate on the fingerprint ridges, leading to a highly contrasted and detailed visualization. The quantum yield (QY) of fluorescence is a key parameter in such applications, and it can be significantly influenced by the molecular structure and the degree of aggregation.

The table below shows the quantum yield of different bithiophene-based derivatives in a mixture of DMF and water, demonstrating how the molecular environment affects their fluorescent properties.

CompoundWater Fraction (fw) for Max QYMaximum Quantum Yield (QY)
M190%68%
M280%42%
M380%5%
M450%7%

Quantum yields for different bithiophene derivatives (M1-M4) showing the effect of aggregation on fluorescence. This data highlights the tunability of the photophysical properties of bithiophene-based compounds for sensing applications. nih.gov

Furthermore, the fluorescent properties of bithiophene-based materials make them potential candidates for broader applications in fluorescence sensor devices. rsc.org The ability to synthesize derivatives with varying alkyl chain lengths and other functional groups allows for the fine-tuning of their liquid crystalline and self-assembly behaviors, which can be exploited to create highly ordered sensor arrays with enhanced sensitivity and selectivity. rsc.org

Conclusions and Future Research Trajectories

Synthesized Knowledge on 2,2'-Bithiophene (B32781), 4,4'-dioctyl- as a Core Building Block in Organic Electronics

The compound 2,2'-Bithiophene, 4,4'-dioctyl- has emerged as a significant building block in the field of organic electronics. Its molecular structure, consisting of two thiophene (B33073) rings connected at the 2 and 2' positions and substituted with octyl chains at the 4 and 4' positions, provides a unique combination of properties that are highly desirable for electronic applications. The bithiophene core offers a conjugated π-electron system, which is essential for charge transport, while the long alkyl chains enhance solubility in organic solvents, facilitating solution-based processing of electronic devices.

Oligothiophenes, such as 4,4'-dioctyl-2,2'-bithiophene, serve as well-defined model systems for understanding the structure-property relationships in their polymer analogs. nih.govacs.orgacs.org The ability to synthesize these molecules with high purity and a monodisperse population allows for detailed investigations into how molecular packing and intermolecular interactions influence device performance. acs.org Research has demonstrated that the introduction of functional groups and the control of molecular architecture are critical for tuning the electronic and optical properties of these materials. acs.orguniroma1.it

The incorporation of 4,4'-dioctyl-2,2'-bithiophene into larger conjugated systems, such as polymers and co-oligomers, has been a successful strategy for developing high-performance organic semiconductors. nih.govresearchgate.netacs.org For instance, polymers based on this building block have been utilized in organic field-effect transistors (OFETs), showcasing the material's potential for charge transport. nih.govnih.gov The dioctyl substitution plays a crucial role in dictating the morphology and crystallinity of thin films, which in turn directly impacts the charge carrier mobility.

The table below summarizes key properties of 2,2'-Bithiophene, 4,4'-dioctyl- and related compounds, highlighting its role as a foundational component in more complex organic semiconductors.

Property2,2'-Bithiophene, 4,4'-dioctyl-Related OligothiophenesSignificance in Organic Electronics
Molecular Formula C24H38S2 lookchem.comVariesDefines the basic electronic and structural framework.
Molecular Weight 390.698 g/mol lookchem.comVariesInfluences solubility and processing characteristics.
Solubility Good in common organic solventsGenerally good with alkyl substitutionEnables solution-based fabrication of devices. ontosight.ai
Electronic Properties Serves as a p-type (hole-transporting) core. uniroma1.itCan be tuned to be p-type, n-type, or ambipolar. nih.govacs.orgresearchgate.netForms the basis for active layers in transistors and solar cells.
Optical Properties Exhibits characteristic UV-Vis absorption. uniroma1.itAbsorption and emission are tunable with structure. uniroma1.itacs.orgRelevant for applications in organic photovoltaics and light-emitting diodes.

Outstanding Challenges and Opportunities in Material Design and Optimization

Despite the progress made, several challenges and opportunities remain in the design and optimization of materials based on 2,2'-Bithiophene, 4,4'-dioctyl-. A primary challenge lies in achieving precise control over the solid-state packing of these molecules. The performance of organic electronic devices is highly sensitive to the molecular arrangement in the active layer, and even subtle changes in processing conditions can lead to significant variations in device characteristics. nih.govacs.org

Challenges:

Polymorphism: Oligothiophenes can often crystallize in multiple forms (polymorphs), each with different electronic properties. nih.govacs.org Controlling the formation of the desired polymorph during device fabrication remains a significant hurdle.

Interface Engineering: The interface between the organic semiconductor and other device components (electrodes, dielectric layer) plays a critical role in charge injection and extraction. nih.gov Optimizing these interfaces for materials based on 4,4'-dioctyl-2,2'-bithiophene is crucial for maximizing device performance.

Stability: While thiophene-based materials are generally robust, long-term operational stability under ambient conditions can still be a concern. nih.gov Designing molecules and device architectures with enhanced stability is an ongoing research effort.

Opportunities:

Functionalization: The bithiophene core can be further functionalized with various electron-donating or electron-withdrawing groups to fine-tune the energy levels (HOMO and LUMO) and charge transport characteristics. researchgate.net This offers a vast chemical space for designing materials with tailored properties for specific applications.

Co-polymerization: Incorporating 4,4'-dioctyl-2,2'-bithiophene into donor-acceptor (D-A) copolymers is a promising strategy to create materials with low bandgaps, which are desirable for organic photovoltaics. uniroma1.itaip.orgmdpi.com

Liquid Crystalline Properties: The introduction of long alkyl chains can induce liquid crystalline behavior, which can be exploited to achieve highly ordered thin films with improved charge transport. researchgate.netnih.gov Further exploration of the liquid crystalline phases of 4,4'-dioctyl-2,2'-bithiophene derivatives could lead to new processing paradigms.

The following table outlines some key research findings related to the challenges and opportunities in this area:

Research FindingImplication for Material DesignReference
The introduction of bithiophene units into diketopyrrolopyrrole (DPP)-based polymers affects the frontier molecular orbital energy levels and charge transport properties.Highlights the potential of co-polymerization to tune electronic properties. nih.gov
Bithiophene-imide (BTI)-based polymers can exhibit either electron or hole transport depending on the comonomer unit.Demonstrates the ability to control charge carrier polarity through molecular design. nih.gov
The use of self-assembled monolayers (SAMs) at the semiconductor-dielectric interface can significantly reduce trap densities and improve device performance.Underscores the importance of interface engineering for optimizing device characteristics. nih.gov

Prospective Directions for Enhanced Performance and Novel Functionalities in Organic Semiconductor Research

Looking ahead, research on 2,2'-Bithiophene, 4,4'-dioctyl- and related materials is poised to explore new avenues for enhanced performance and novel functionalities in organic electronics. The versatility of this building block makes it a valuable platform for fundamental studies and the development of next-generation electronic devices.

Future Research Directions:

Advanced Architectures: Moving beyond linear oligomers and polymers, the synthesis of two-dimensional and three-dimensional structures based on 4,4'-dioctyl-2,2'-bithiophene could lead to materials with unique electronic and optical properties.

Bioelectronics: The biocompatibility of certain organic semiconductors opens up possibilities for their use in bioelectronic applications, such as sensors and interfaces with biological systems. The functionalization of the bithiophene core could be tailored to achieve specific interactions with biomolecules.

Thermoelectric Materials: Some organic semiconductors have shown promise for thermoelectric applications, which involve the conversion of heat into electricity. Investigating the thermoelectric properties of materials derived from 4,4'-dioctyl-2,2'-bithiophene could lead to new energy harvesting technologies.

Neuromorphic Computing: The switching behavior of some organic materials could be harnessed for applications in neuromorphic computing, which aims to mimic the functionality of the human brain. Exploring the potential of 4,4'-dioctyl-2,2'-bithiophene-based materials in this context is a long-term but exciting prospect.

The development of new synthetic methodologies will be crucial for realizing these future directions. For example, efficient and scalable synthetic routes are needed to produce complex molecular architectures in high yields. nih.gov Furthermore, advanced characterization techniques will be essential to probe the structure and properties of these materials at the nanoscale.

Q & A

Q. Basic

  • Solvent selection : Use high-boiling-point solvents (e.g., chlorobenzene, 1,2-dichlorobenzene) to enhance film uniformity during spin-coating .
  • Side-chain engineering : Longer alkyl chains (C8–C12) improve solubility without excessively disrupting conjugation .
  • Additive use : Incorporate 1,8-diiodooctane (1% v/v) to reduce phase separation in polymer blends .

How does 4,4'-dioctyl-2,2'-bithiophene compare to natural bithiophene derivatives in material applications?

Advanced
Natural thiophenes (e.g., from Echinops grijsii) exhibit bioactivity but limited conductivity. Synthetic derivatives offer:

  • Enhanced stability : Dioctyl groups reduce oxidation vs. hydroxylated natural analogs (e.g., 5-(4-hydroxy-3-methoxybutynyl)-bithiophene) .
  • Tunable bandgaps : Eg ≈ 2.1–2.4 eV for organic photovoltaics (OPVs) vs. natural derivatives (Eg > 3.0 eV) .

What experimental designs evaluate environmental stability of 4,4'-dioctyl-2,2'-bithiophene in devices?

Q. Advanced

  • Accelerated aging : Expose OFETs to 85°C/85% RH for 100+ hours; monitor threshold voltage (Vth) shifts .
  • UV stability : Irradiate films under 365 nm UV light; quantify photodegradation via UV-Vis absorbance loss .
  • Encapsulation : Use atomic layer deposition (ALD) of Al₂O₃ to reduce moisture ingress .

How do alkyl chain lengths influence charge transport in dioctyl-substituted bithiophene polymers?

Q. Advanced

  • Mobility trends : C8 chains balance solubility and crystallinity, achieving hole mobility (μh) ≈ 0.1–0.5 cm²/V·s in OFETs .
  • Crystallinity vs. disorder : Grazing-incidence XRD shows edge-on lamellar packing (d-spacing ≈ 2.4 nm) for C8, vs. isotropic packing in shorter chains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2'-Bithiophene, 4,4'-dioctyl-
Reactant of Route 2
Reactant of Route 2
2,2'-Bithiophene, 4,4'-dioctyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.